

Glucodichotomine B: A Technical Guide on its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Glucodichotomine B*

Cat. No.: *B1250214*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucodichotomine B, a β -carboline alkaloidal glycoside isolated from the roots of the traditional Chinese medicinal plant *Stellaria dichotoma* L. var. *lanceolata*, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Glucodichotomine B**, with a focus on its antitumor and anti-allergic effects. Detailed experimental protocols for key biological assays are provided, along with a summary of its known signaling pathway interactions. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Glucodichotomine B is a complex natural product featuring a β -carboline core linked to a glucose moiety. Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.

Table 1: Physicochemical Properties of **Glucodichotomine B**

Property	Value	Source
CAS Number	845673-16-7	[MedChemExpress]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₉	[BioCrick]
Molecular Weight	434.4 g/mol	[BioCrick]
Appearance	White to off-white solid	[Generic observation for purified natural products]
Solubility	Soluble in DMSO and water	[Generic observation for glycosylated compounds]

Spectroscopic Data

The structural elucidation of **Glucodichotomine B** was heavily reliant on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR chemical shifts as reported in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for **Glucodichotomine B** (in CD₃OD)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	8.25	d	5.4
H-3	8.01	d	5.4
H-5	7.55	d	8.4
H-6	7.25	dd	8.4, 7.2
H-7	7.50	d	7.2
H-8	7.95	s	
OCH ₃ -4	4.05	s	
H-1'	5.20	d	7.8
H-2'	3.60	m	
H-3'	3.55	m	
H-4'	3.45	m	
H-5'	3.40	m	
H-6'a	3.90	dd	12.0, 2.4
H-6'b	3.75	dd	12.0, 5.4

Table 3: ¹³C NMR Spectroscopic Data for **Glucodichotomine B** (in CD₃OD)

Carbon	Chemical Shift (δ , ppm)
C-1	142.1
C-3	114.5
C-4	148.2
C-4a	129.8
C-5	122.1
C-6	120.5
C-7	129.5
C-8	112.9
C-8a	138.7
C-9	135.2
C-9a	141.8
OCH ₃ -4	56.5
C-1'	104.2
C-2'	75.1
C-3'	78.0
C-4'	71.5
C-5'	78.5
C-6'	62.7

Biological Activities and Quantitative Data

Glucodichotomine B has demonstrated notable biological activities, particularly in the areas of cancer and allergy research.

Table 4: Summary of Biological Activities of Glucodichottamine B

Activity	Cell Line/Model	IC ₅₀ (μM)	Source
Cytotoxicity	HCT116 (Human colon carcinoma)	50.29	[MedChemExpress]
	SMMC7721 (Human hepatocellular carcinoma)	74.52	[MedChemExpress]
Anti-allergic	RBL-2H3 cells (inhibition of β-hexosaminidase release)	Not explicitly reported for Glucodichotomine B, but related compounds from the same extract showed activity.	[PubMed]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.



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Cytotoxicity Assay Workflow

Methodology:

- Cell Seeding: HCT116 or SMMC7721 cells are seeded into 96-well microtiter plates at a density of 5×10^3 cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Glucodichotomine B** (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only.
- **Incubation:** The plates are incubated for an additional 48 hours under the same conditions.
- **MTT Addition:** After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined from the dose-response curve.

Anti-allergic Activity Assay (β -Hexosaminidase Release Assay)

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response.

Methodology:

- **Cell Culture:** Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μ g/mL).
- **Sensitization:** Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (0.5 μ g/mL) for 24 hours.
- **Compound Incubation:** The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of **Glucodichotomine B** for 20 minutes at 37°C.
- **Antigen Challenge:** Degranulation is initiated by adding DNP-human serum albumin (HSA) (10 μ g/mL) for 30 minutes at 37°C.

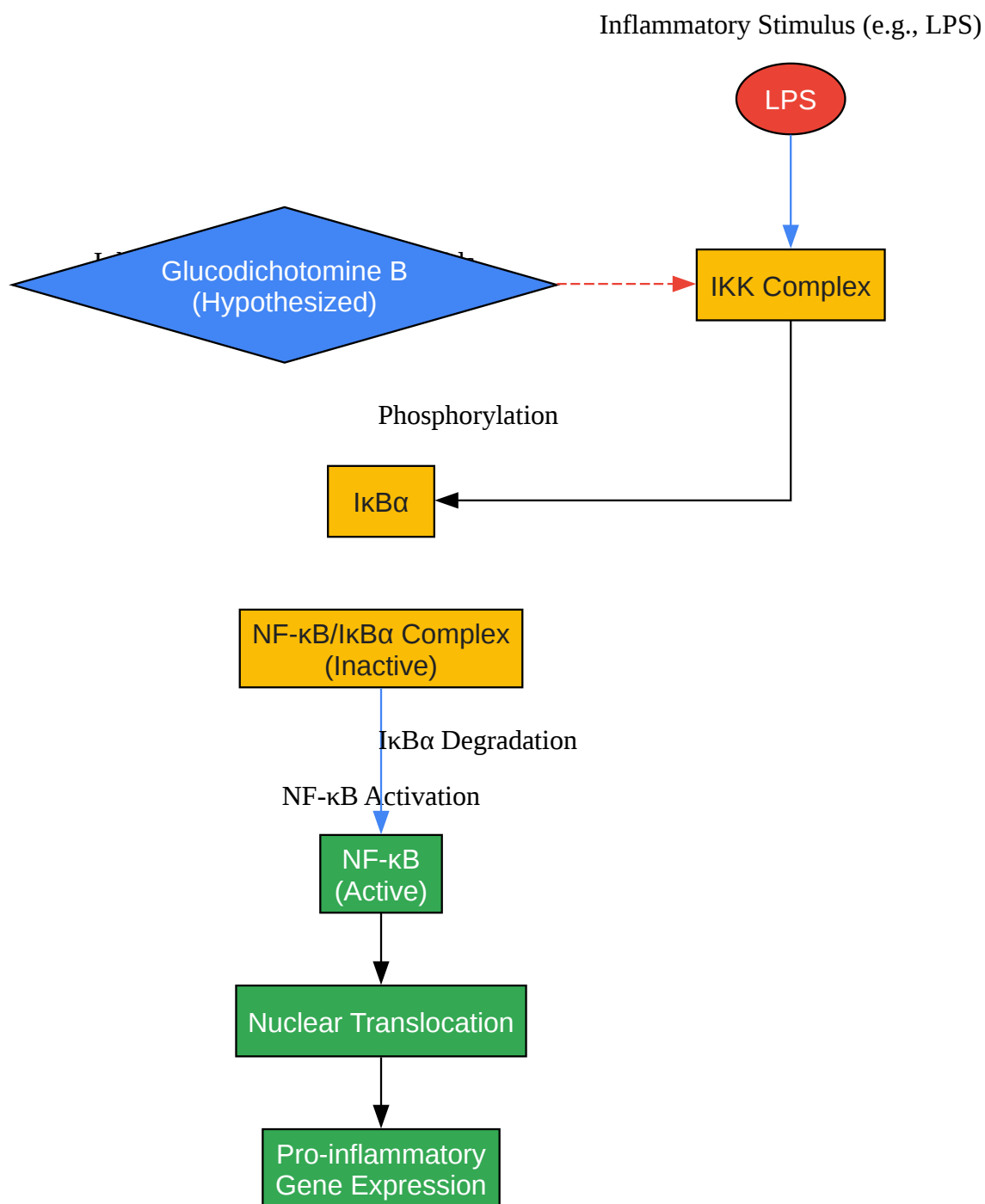
- **Measurement of β -Hexosaminidase Activity:** The supernatant is collected, and the release of β -hexosaminidase is quantified by incubating the supernatant with p-nitrophenyl-N-acetyl- β -D-glucosaminide. The reaction is stopped with a sodium carbonate/bicarbonate buffer, and the absorbance is measured at 405 nm. The percentage of inhibition is calculated by comparing the release in the compound-treated group to the control group.

Signaling Pathways

While specific signaling pathway studies for **Glucodichotomine B** are limited, its classification as a β -carboline alkaloid suggests potential interactions with pathways known to be modulated by this class of compounds. The antitumor and anti-inflammatory effects of β -carboline alkaloids are often attributed to their ability to interfere with key signaling cascades.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Many β -carboline alkaloids have been shown to inhibit this pathway.

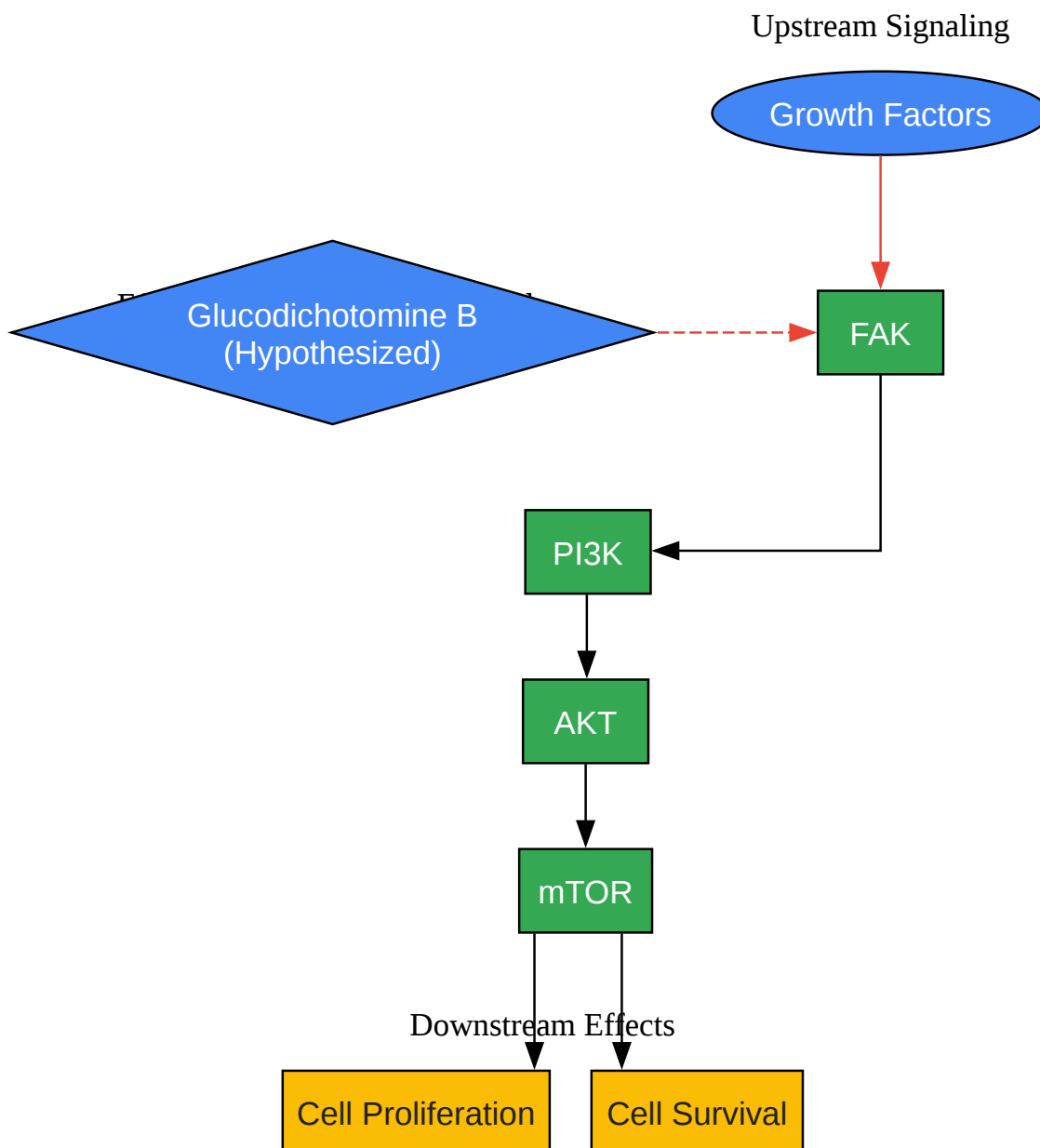


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Hypothesized Inhibition of the NF-κB Pathway

FAK/PI3K/AKT/mTOR Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Mammalian Target of Rapamycin (mTOR) pathway is critical for cell proliferation, survival, and growth. Dysregulation of this pathway is common in cancer.



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Hypothesized Inhibition of the FAK/PI3K/AKT/mTOR Pathway

Conclusion

Glucodichotomine B is a promising natural product with demonstrated cytotoxic and potential anti-allergic activities. Its β -carboline structure provides a scaffold for further medicinal chemistry exploration. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of **Glucodichotomine B** and its derivatives. Future studies should focus on elucidating its specific molecular targets and mechanisms of action within the identified signaling pathways to fully realize its clinical potential.

- To cite this document: BenchChem. [Glucodichotomine B: A Technical Guide on its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1250214#chemical-structure-and-properties-of-glucodichotomine-b\]](https://www.benchchem.com/product/b1250214#chemical-structure-and-properties-of-glucodichotomine-b)

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